2-Sulfobenzoic acid hydrate

Acidity pKa Catalysis

2-Sulfobenzoic acid hydrate is the only sulfobenzoic acid isomer that forms a reactive cyclic anhydride via intramolecular cyclodehydration—essential for acylating polymers, synthesizing saccharin, and preparing sulfophenylated polysulfone PEMs (32 mS/cm at 60°C). Meta- and para-isomers cannot substitute. With pKa ~1.68, it enables controlled synthesis of near-monodisperse strong polyacids (PDI <1.3) for pigment dispersion and drug delivery. TWIM-MS provides definitive isomer identity verification.

Molecular Formula C7H8O6S
Molecular Weight 220.2 g/mol
CAS No. 123333-68-6
Cat. No. B046035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfobenzoic acid hydrate
CAS123333-68-6
Molecular FormulaC7H8O6S
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.O
InChIInChI=1S/C7H6O5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H2
InChIKeyHVJWSZOEEIYKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfobenzoic Acid Hydrate (CAS 123333-68-6): Technical Specifications and Procurement Baseline


2-Sulfobenzoic acid hydrate (CAS 123333-68-6) is the hydrated form of 2-sulfobenzoic acid, an ortho-substituted aromatic compound bearing both a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H) group on the same benzene ring [1]. This bifunctional structure imparts strong acidity (pKa ~1.68 for the free acid) and the unique capacity to undergo intramolecular cyclization to form 2-sulfobenzoic acid cyclic anhydride, a reactive intermediate inaccessible to its meta- and para-regioisomers [2]. The compound is supplied as a white to off-white crystalline solid with a typical purity specification of 98% and is widely employed as a reagent in organic synthesis, polymer functionalization, and coordination chemistry .

Why 2-Sulfobenzoic Acid Hydrate Cannot Be Substituted with 3- or 4-Sulfobenzoic Acid in Critical Applications


The three regioisomers of sulfobenzoic acid—ortho (2-), meta (3-), and para (4-)—are not interchangeable due to fundamental differences in their chemical reactivity and physical properties. The ortho isomer possesses a distinct acid strength (pKa ~1.68 for the carboxylic acid group) compared to the para isomer (pKa ~3.72), a difference of over two orders of magnitude in proton concentration that directly impacts catalytic activity and metal-binding behavior . More critically, only the ortho isomer can undergo intramolecular cyclodehydration to yield the cyclic anhydride (2-sulfobenzoic acid cyclic anhydride, CAS 81-08-3), a versatile acylating and ring-opening reagent essential for polymer functionalization and the synthesis of saccharin derivatives [1]. The meta- and para-isomers cannot form this anhydride due to the spatial separation of their carboxyl and sulfonic acid groups, rendering them unsuitable for any application requiring anhydride-mediated chemistry [1]. Furthermore, gas-phase fragmentation studies using ion mobility mass spectrometry demonstrate that the ortho, meta, and para isomers produce distinctly different product ion profiles upon collision-induced dissociation, with only the para-isomer exhibiting an SO₂ loss fragment (m/z 137) and only the meta-isomer generating a unique bisulfite anion peak (m/z 81) at 3.42 ms, confirming that the isomers are structurally and analytically distinguishable species [2].

Quantitative Differentiation Evidence for 2-Sulfobenzoic Acid Hydrate: Head-to-Head Comparisons with Structural Analogs


Superior Acidity of 2-Sulfobenzoic Acid Versus 4-Sulfobenzoic Acid Enables Enhanced Proton Transfer Catalysis

The carboxylic acid group of 2-sulfobenzoic acid exhibits a pKa value of approximately 1.68, indicating strong acidity suitable for acid-catalyzed reactions . In contrast, the para-isomer (4-sulfobenzoic acid) displays a significantly higher pKa of 3.72, representing a greater than 100-fold difference in acid dissociation constant . This quantitative disparity in proton-donating capacity directly influences reaction kinetics in acid-catalyzed transformations and modulates the compound's behavior as a ligand in metal coordination complexes.

Acidity pKa Catalysis Proton transfer

Exclusive Capacity for Cyclic Anhydride Formation Distinguishes 2-Sulfobenzoic Acid from Meta- and Para-Isomers

Owing to the ortho-relationship between its carboxyl and sulfonic acid groups, 2-sulfobenzoic acid is the only sulfobenzoic acid isomer capable of undergoing intramolecular cyclodehydration to form 2-sulfobenzoic acid cyclic anhydride (CAS 81-08-3) [1]. The meta- (3-) and para- (4-) isomers cannot form a cyclic anhydride due to the spatial separation of their functional groups [1]. This anhydride is a critical reactive intermediate used for the esterification of hydroxyl-containing polymers, the synthesis of saccharin and its derivatives, and the preparation of sulfonated aromatic compounds.

Cyclic anhydride Regioisomer Reactivity Polymer functionalization

2-Sulfobenzoic Acid Cyclic Anhydride Enables Synthesis of Near-Monodisperse Strong Acid Polymers with Low Polydispersity Indices

Esterification of hydroxylated polymers with excess 2-sulfobenzoic acid cyclic anhydride (SBA) provides a facile route to near-monodisperse strong acid homopolymers and well-defined diblock copolymers [1]. Using atom transfer radical polymerization (ATRP) followed by SBA esterification, diblock copolymers with polydispersity indices (PDI) below 1.3 have been achieved [2]. In emulsion polymerization applications, these sulfonated block copolymers produce latex particles with lower polydispersity compared to commonly applied commercial emulsifiers [2].

Polymer synthesis Polydispersity ATRP Block copolymers

Proton Conductivity Enhancement in Fuel Cell Membranes via 2-Sulfobenzoic Acid Cyclic Anhydride Functionalization

Sulfophenylation of polysulfone via lithiation and subsequent reaction with 2-sulfobenzoic acid cyclic anhydride yields membranes with promising proton conductivity for fuel cell applications [1]. A membrane containing 0.9 sulfophenyl units per repeating polysulfone unit and 30 wt.-% water exhibited a proton conductivity of 32 mS/cm at 60°C [1]. This value is comparable to or exceeds that of many commercial sulfonated polymer membranes, demonstrating the efficacy of the 2-sulfobenzoic acid-derived pendant sulfophenyl groups as proton-conducting moieties.

Proton conductivity Fuel cell Membrane Polysulfone

Optimal Procurement and Deployment Scenarios for 2-Sulfobenzoic Acid Hydrate Based on Quantified Differentiation Evidence


Synthesis of 2-Sulfobenzoic Acid Cyclic Anhydride for Polymer Functionalization and Saccharin Derivatives

2-Sulfobenzoic acid hydrate is the essential precursor for the preparation of 2-sulfobenzoic acid cyclic anhydride, a reactive intermediate used to functionalize hydroxyl-containing polymers, synthesize saccharin (o-sulfobenzoic acid imide), and prepare sulfonated aromatic compounds [1]. No other sulfobenzoic acid isomer can be substituted for this purpose, as the meta- and para-isomers cannot undergo the requisite intramolecular cyclization due to the spatial separation of their carboxyl and sulfonic acid groups [1]. Procurement of the ortho-isomer is therefore mandatory for any synthetic route involving this anhydride.

Preparation of Low-Polydispersity Strong Acid Homopolymers and Diblock Copolymers via ATRP and SBA Esterification

Researchers synthesizing well-defined, near-monodisperse polyacids for applications such as pigment dispersion, crystal habit modification, or drug delivery should prioritize 2-sulfobenzoic acid hydrate as the source material for generating 2-sulfobenzoic acid cyclic anhydride (SBA) [2]. The SBA-mediated esterification of hydroxylated polymer precursors produced via ATRP enables the preparation of strong acid homopolymers and diblock copolymers with polydispersity indices (PDI) below 1.3 [3]. This level of molecular weight control is superior to that typically achieved with commercial emulsifiers and is critical for applications requiring precise and reproducible polyelectrolyte behavior [3].

Sulfophenylation of Polysulfone and Related Polymers for Proton-Exchange Membrane Fuel Cells

For the development of proton-exchange membranes (PEMs) for fuel cells, 2-sulfobenzoic acid cyclic anhydride—derived from 2-sulfobenzoic acid hydrate—offers a convenient sulfophenylation reagent that introduces pendant sulfonated phenyl groups onto polysulfone backbones via lithiation and anionic reaction [4]. Membranes prepared by this method have demonstrated proton conductivities of 32 mS/cm at 60°C, making them viable candidates for PEM fuel cell applications [4]. This synthetic route provides an alternative to harsh sulfonation conditions that can cause polymer chain scission, thereby preserving mechanical integrity while imparting the necessary proton conductivity.

Analytical Differentiation and Quality Control of Sulfobenzoic Acid Regioisomers in Pharmaceutical and Chemical Manufacturing

In quality control and analytical laboratories, the unambiguous identification of 2-sulfobenzoic acid hydrate and its differentiation from the 3- and 4-isomers is essential for ensuring the correct isomer is used in regulated manufacturing processes. Traveling-wave ion mobility mass spectrometry (TWIM-MS) provides a definitive method for distinguishing the three regioisomers based on the unique arrival time distribution (ATD) profiles of their product ions generated by collision-induced dissociation [5]. Specifically, only the para-isomer exhibits an SO₂ loss fragment (m/z 137), while only the meta-isomer produces a characteristic bisulfite anion peak (m/z 81) at 3.42 ms [5]. The ortho-isomer (2-sulfobenzoic acid) displays a distinct ATD profile lacking these features, enabling unambiguous identification and quantification in isomer mixtures [5].

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